Egfr-IN-85
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Overview
Description
Egfr-IN-85 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane tyrosine kinase receptor involved in the regulation of cellular proliferation, differentiation, and survival. This compound exhibits significant activity against EGFRvⅢ phosphorylation and is utilized in glioblastoma research .
Preparation Methods
The preparation of Egfr-IN-85 involves synthetic routes that include specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the general approach involves the use of organic synthesis techniques to create the desired molecular structure. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Egfr-IN-85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Egfr-IN-85 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of EGFR in cell proliferation and survival.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers that overexpress EGFR, such as glioblastoma and non-small cell lung cancer.
Industry: Applied in the development of new EGFR inhibitors and related therapeutic agents
Mechanism of Action
Egfr-IN-85 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells that overexpress EGFR .
Comparison with Similar Compounds
Egfr-IN-85 is compared with other similar compounds, such as erlotinib, gefitinib, afatinib, and osimertinib. These compounds also target the epidermal growth factor receptor but differ in their binding affinities, selectivity, and resistance profiles. This compound is unique in its potent activity against EGFRvⅢ phosphorylation, making it particularly effective in glioblastoma research .
Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its specific inhibition of EGFRvⅢ, which is a variant commonly found in glioblastoma .
Properties
Molecular Formula |
C26H30N8O2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[(4-pyrrolo[2,3-b]pyridin-1-ylpyrimidin-2-yl)amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H30N8O2/c1-6-24(35)29-19-16-20(22(36-5)17-21(19)33(4)15-14-32(2)3)30-26-28-12-9-23(31-26)34-13-10-18-8-7-11-27-25(18)34/h6-13,16-17H,1,14-15H2,2-5H3,(H,29,35)(H,28,30,31) |
InChI Key |
ZRIDXQHWFDIMJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)OC |
Origin of Product |
United States |
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